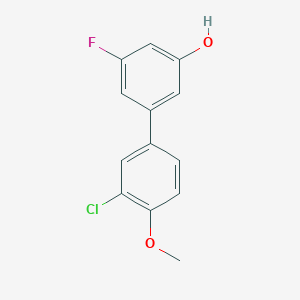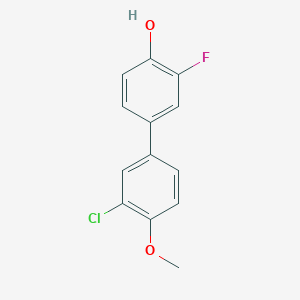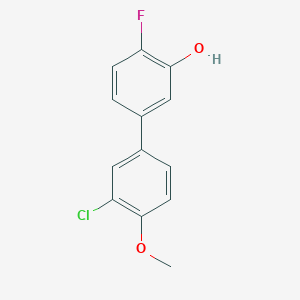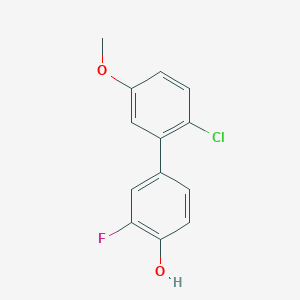
5-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (95%) is a phenolic compound with a wide range of applications. This compound is widely used in scientific research and has been studied in various fields, including biochemistry, physiology, and pharmacology. It is an important tool for understanding the mechanism of action of various biological processes.
Applications De Recherche Scientifique
5-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (95%) is used in a variety of scientific research applications. It has been used to study the mechanism of action of various biological processes, such as protein folding and enzyme activity. It has also been used to study the effects of drugs on the body, as well as the biochemical and physiological effects of various compounds.
Mécanisme D'action
The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (95%) is not completely understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, which can affect the activity of other enzymes. Additionally, it is believed to interact with certain receptors, which can influence the activity of other receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (95%) are not fully understood. However, it is believed that the compound can interact with certain receptors, which can influence the activity of other receptors. Additionally, it is believed that the compound can interact with certain enzymes, which can affect the activity of other enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (95%) in lab experiments include its high purity, which allows for more accurate results, and its ability to interact with certain receptors and enzymes. The limitations of using this compound in lab experiments include its potential toxicity and its limited availability.
Orientations Futures
The potential future directions for 5-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (95%) include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research could be conducted into its potential toxicity and its potential uses in other fields, such as agriculture and food science.
Méthodes De Synthèse
5-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (95%) can be synthesized by the reaction of 3-chloro-4-methoxyphenol and 3-fluorobenzene. This reaction is conducted in the presence of a catalyst, such as sulfuric acid, and the resulting product is purified by recrystallization. The purification process is important to remove any impurities that may have been formed during the reaction.
Propriétés
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-3-2-8(6-12(13)14)9-4-10(15)7-11(16)5-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWGZDYQCCNFRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684415 |
Source


|
| Record name | 3'-Chloro-5-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261918-46-0 |
Source


|
| Record name | 3'-Chloro-5-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374438.png)


![3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374454.png)



